2-bromo-N-(diethylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(diethylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H15BrN2OS. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the second position and a diethylcarbamothioyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(diethylcarbamothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with diethylthiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(diethylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzamide and diethylthiocarbamate
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, amines, and thiols.
Hydrolysis: Products include benzamide and diethylthiocarbamate
Scientific Research Applications
2-bromo-N-(diethylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(diethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-diethylbenzamide: Similar in structure but lacks the thiocarbamoyl group.
2-bromobenzamide: Lacks the diethylcarbamothioyl group.
N-(diethylcarbamothioyl)benzamide: Lacks the bromine atom.
Uniqueness
2-bromo-N-(diethylcarbamothioyl)benzamide is unique due to the presence of both the bromine atom and the diethylcarbamothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15BrN2OS |
---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
2-bromo-N-(diethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-3-15(4-2)12(17)14-11(16)9-7-5-6-8-10(9)13/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
REHRQCKGDOSRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.